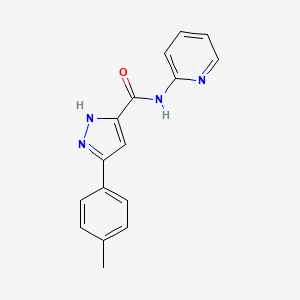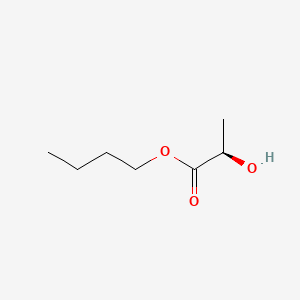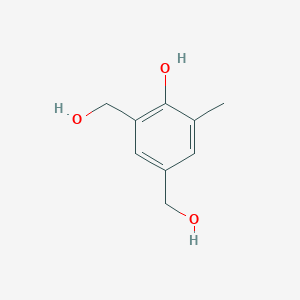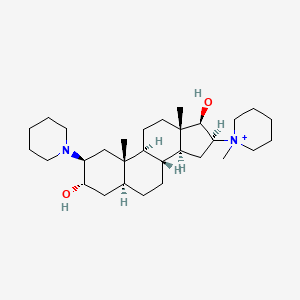
Desdiacetylvecuronium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Desdiacetylvecuronium is a metabolite of vecuronium, a non-depolarizing neuromuscular blocking agent used in anesthesia. It is known for its potent neuromuscular blocking properties and is often studied in the context of its parent compound, vecuronium .
准备方法
Synthetic Routes and Reaction Conditions
Desdiacetylvecuronium is typically synthesized through the hydrolysis of vecuronium. The process involves the removal of acetyl groups from vecuronium, resulting in the formation of this compound . The reaction conditions for this hydrolysis include the use of acidic or basic catalysts under controlled temperatures and pH levels.
Industrial Production Methods
Industrial production of this compound follows similar principles as its laboratory synthesis but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .
化学反应分析
Types of Reactions
Desdiacetylvecuronium undergoes several types of chemical reactions, including:
Hydrolysis: The primary reaction leading to its formation from vecuronium.
Oxidation and Reduction: These reactions can modify the functional groups on the molecule, potentially altering its pharmacological properties.
Substitution: Involves the replacement of functional groups on the molecule, which can be used to create derivatives with different properties.
Common Reagents and Conditions
Hydrolysis: Acidic or basic catalysts, controlled temperature, and pH.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, each with potentially different pharmacological properties .
科学研究应用
Desdiacetylvecuronium has several scientific research applications:
Chemistry: Used as a model compound to study the hydrolysis and other chemical reactions of neuromuscular blocking agents.
Biology: Investigated for its effects on neuromuscular transmission and muscle relaxation.
Medicine: Studied for its potential use as a neuromuscular blocking agent in anesthesia and intensive care.
Industry: Used in the development of new pharmaceuticals and as a reference compound in quality control processes .
作用机制
Desdiacetylvecuronium exerts its effects by competitively binding to nicotinic cholinergic receptors at the neuromuscular junction. This binding prevents acetylcholine from attaching to these receptors, thereby inhibiting depolarization and leading to muscle relaxation . The molecular targets involved include the nicotinic acetylcholine receptors, and the pathways affected are those related to neuromuscular transmission .
相似化合物的比较
Similar Compounds
Vecuronium: The parent compound from which desdiacetylvecuronium is derived.
Pancuronium: Another non-depolarizing neuromuscular blocking agent with a longer duration of action.
Rocuronium: A similar compound with a faster onset of action but shorter duration compared to vecuronium .
Uniqueness
This compound is unique due to its specific pharmacokinetic properties, such as a longer terminal elimination half-life and a larger steady-state distribution volume compared to vecuronium . These properties make it a potent neuromuscular blocking agent and a subject of interest in pharmacological research .
属性
CAS 编号 |
745736-02-1 |
|---|---|
分子式 |
C30H53N2O2+ |
分子量 |
473.8 g/mol |
IUPAC 名称 |
(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-10,13-dimethyl-16-(1-methylpiperidin-1-ium-1-yl)-2-piperidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C30H53N2O2/c1-29-13-12-23-22(24(29)19-26(28(29)34)32(3)16-8-5-9-17-32)11-10-21-18-27(33)25(20-30(21,23)2)31-14-6-4-7-15-31/h21-28,33-34H,4-20H2,1-3H3/q+1/t21-,22+,23-,24-,25-,26-,27-,28-,29-,30-/m0/s1 |
InChI 键 |
AJLKWPOGMPDMRQ-GUGJMVMRSA-N |
手性 SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@@H]([C@@H]2O)[N+]4(CCCCC4)C)CC[C@@H]5[C@@]3(C[C@@H]([C@H](C5)O)N6CCCCC6)C |
规范 SMILES |
CC12CCC3C(C1CC(C2O)[N+]4(CCCCC4)C)CCC5C3(CC(C(C5)O)N6CCCCC6)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


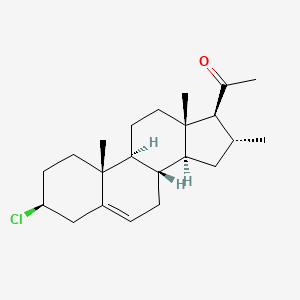
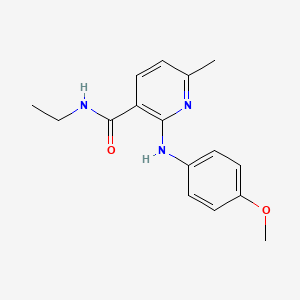
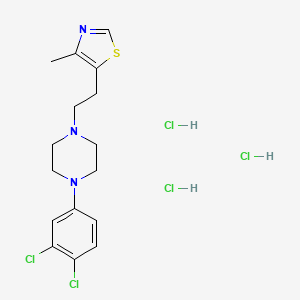
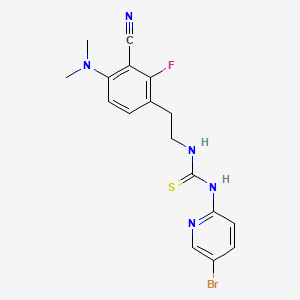
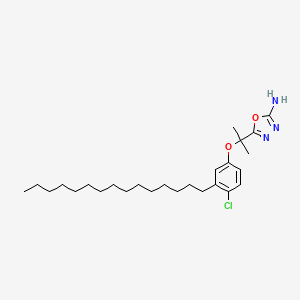
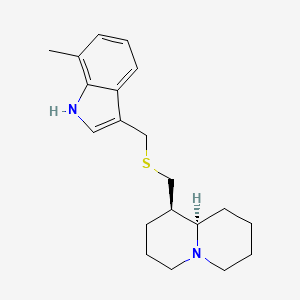

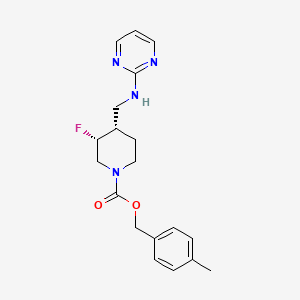
![N'-[2-(diethylamino)ethyl]-4-ethoxybenzenecarboximidamide;hydrochloride](/img/structure/B12739356.png)


